molecular formula C31H34BrN3O7 B5839426 [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

Cat. No.: B5839426
M. Wt: 640.5 g/mol
InChI Key: PVFAQTUDIMDTDE-ATZGPIRCSA-N
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Description

[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound with a unique structure that includes methoxy, nitro, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine.

    Hydrazinylidene formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazinylidene derivative.

    Coupling with 4-bromobenzoic acid: The final step involves coupling the hydrazinylidene derivative with 4-bromobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The bromobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced to an amine, which can then interact with various biological targets.

Medicine

Potential applications in medicine include its use as a precursor for drug development. The compound’s structure allows for modifications that can lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of dyes, polymers, and other specialty chemicals. Its unique functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The nitro group can be reduced to an amine, which can then form hydrogen bonds and electrostatic interactions with enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-nitroaniline: Similar in structure but lacks the bromobenzoate group.

    4-bromo-2-methoxyphenol: Contains the bromobenzoate group but lacks the nitro and hydrazinylidene groups.

    2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains the nitro and trimethylpentyl groups but lacks the bromobenzoate and hydrazinylidene groups.

Uniqueness

The uniqueness of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34BrN3O7/c1-30(2,3)19-31(4,5)22-10-14-25(24(16-22)35(38)39)41-18-28(36)34-33-17-20-7-13-26(27(15-20)40-6)42-29(37)21-8-11-23(32)12-9-21/h7-17H,18-19H2,1-6H3,(H,34,36)/b33-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFAQTUDIMDTDE-ATZGPIRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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